4-Nitro-1-naphthoic acid CAS number and properties
4-Nitro-1-naphthoic acid CAS number and properties
4-Nitro-1-naphthoic Acid (CAS 1975-43-5): A Technical Whitepaper on Physicochemical Properties, Synthesis, and Therapeutic Applications
Executive Summary
4-Nitro-1-naphthoic acid is a highly versatile bifunctional aromatic building block utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science. Characterized by its electron-withdrawing nitro group and reactive carboxylic acid moiety, this compound serves as a critical precursor for the development of electrophilic affinity ligands targeting cannabinoid receptors and acts as a structural benchmark in the validation of chemical sensors. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and modern applications in drug discovery.
Molecular Identity & Physicochemical Profiling
Understanding the fundamental properties of 4-nitro-1-naphthoic acid is essential for predicting its reactivity, solubility, and behavior during complex synthetic workflows. The presence of the nitro group at the C4 position significantly deactivates the naphthalene ring towards further electrophilic attack while increasing the acidity of the C1 carboxylic acid through inductive electron withdrawal.
Table 1: Physicochemical Properties of 4-Nitro-1-naphthoic Acid
| Property | Value |
| IUPAC Name | 4-Nitronaphthalene-1-carboxylic acid |
| CAS Number | 1975-43-5 |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
| Melting Point | 217–219 °C (Decomposes) |
| Physical Form | Yellow prisms / Solid |
| InChI Key | BQBFFSOHVNNCSP-UHFFFAOYSA-N |
Data supported by analytical standards from and peer-reviewed characterization data (1[1]).
Mechanistic Synthesis & Validation Workflows
While 4-nitro-1-naphthoic acid can be derived from the oxidation of 4-nitro-1,8-naphthalic anhydride (2[2]), the most direct and economically viable laboratory route is the regioselective electrophilic aromatic substitution (nitration) of 1-naphthoic acid.
Protocol 1: Regioselective Nitration of 1-Naphthoic Acid
1. Reaction Setup & Substrate Addition: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4 volumes of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0–5 °C. Slowly add 1-naphthoic acid (1.0 eq) in small portions to the vigorously stirred acid. Causality: The slow addition and strict temperature control (<10 °C) are imperative. The naphthalene ring is highly electron-rich; failing to control the exotherm will lead to oxidative degradation of the ring and poly-nitration, destroying the yield.
2. Nitronium Ion Generation: In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Causality: Sulfuric acid acts as a strong Brønsted acid to protonate the nitric acid, driving a dehydration reaction that yields the highly electrophilic nitronium ion (NO₂⁺). This highly reactive species is required to attack the sterically hindered and partially deactivated naphthoic acid system.
3. Electrophilic Aromatic Substitution: Add the cold nitrating mixture dropwise to the substrate solution. Stir for 2–4 hours at 0–5 °C.
4. Quenching and Workup: Pour the reaction mixture rapidly over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from glacial acetic acid to yield pure yellow prisms. Causality: Pouring over crushed ice rapidly dissipates the heat of dilution, preventing late-stage thermal degradation, while simultaneously crashing out the highly insoluble nitro-aromatic product.
Self-Validation System: The success of this protocol is strictly validated by thermal and mass analysis. A melting point determination must yield 217–219 °C (with decomposition) (1[1]). Any significant depression in the melting point indicates contamination by the 5-nitro or 8-nitro isomers. Mass spectrometry (EI) must confirm the molecular ion[M]⁺ at m/z 217, with a base peak fragment at m/z 171 corresponding to the characteristic loss of the nitro group ([M-46]⁺).
Synthetic pathway for 4-Nitro-1-naphthoic acid via electrophilic aromatic substitution.
Applications in Advanced Therapeutics & Chemical Biology
Cannabinoid Receptor (CB1/CB2) Ligand Development
4-Nitro-1-naphthoic acid is a cornerstone in the synthesis of cannabimimetic indoles, specifically N-alkyl-3-(4-halo-1-naphthoyl)indoles and pravadoline analogs (2[2]). Researchers utilize the compound to generate electrophilic affinity ligands that irreversibly bind to the brain cannabinoid receptors, allowing for precise structural mapping of the receptor's active site.
Protocol 2: Derivatization into Electrophilic Affinity Ligands
1. Acid Chloride Activation: Suspend 4-nitro-1-naphthoic acid in anhydrous dichloromethane (DCM). Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux until gas evolution ceases. Causality: The carboxylic acid is relatively unreactive towards Friedel-Crafts acylation. Conversion to the acyl chloride drastically lowers the activation energy for the subsequent nucleophilic attack. DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate that accelerates chlorination.
2. Friedel-Crafts Acylation: Concentrate the mixture in vacuo to remove excess SOCl₂. Dissolve the crude acid chloride in DCM and add it dropwise to a solution of the target N-alkylindole and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C to form the 4-nitronaphthoylindole scaffold.
3. Isothiocyanate Derivatization: Reduce the nitro group of the resulting scaffold using Iron/HCl in aqueous ethanol to yield the corresponding amine. React the amine with thiophosgene (CSCl₂) to generate the isothiocyanate (1[1]). Causality: The isothiocyanate moiety is a potent electrophile. In pharmacological assays, it acts as an affinity label, forming irreversible covalent bonds with nucleophilic cysteine or lysine residues within the CB1/CB2 receptor binding pocket.
Self-Validation System: The successful conversion to the isothiocyanate must be validated via Infrared (IR) spectroscopy. The spectrum must display a strong, characteristic asymmetric stretching band at ~2080 cm⁻¹ (1[1]). Absence of this peak indicates a failure in the thiophosgene coupling step.
Derivatization of 4-Nitro-1-naphthoic acid into cannabimimetic indole scaffolds.
Fluoroprobes for Explosives Sensing
Beyond therapeutics, 4-nitro-1-naphthoic acid plays a vital role in analytical chemistry. Recent advancements utilize pyridyl functionalized 3-pyrrolyl BODIPY fluoroprobes for the highly selective detection of picric acid (2,4,4-trinitrophenol), a hazardous explosive. During the validation of these sensors, 4-nitro-1-naphthoic acid is deployed as a critical control analyte. When introduced to the BODIPY probes, 4-nitro-1-naphthoic acid induces minimal changes in the absorption and emission spectra, proving that the probe's severe fluorescence quenching is highly specific to picric acid rather than a generalized reaction to electron-withdrawing nitroaromatics (3[3]).
References
- Sigma-Aldrich. "4-Nitro-1-naphthoic acid | 1975-43-5".
- Future4200 / Journal of Medicinal Chemistry. "(Aminoalkyl)indole Isothiocyanates as Potential Electrophilic Affinity Ligands for the Brain Cannabinoid Receptor".
- Clemson OPEN. "Synthesis and Pharmacology of N-alkyl-3-(halo-naphthoyl)indoles".
- RSC Publishing. "Synthesis of pyridyl functionalized 3-pyrrolyl BODIPY based fluoroprobes and application towards highly selective detection of picric acid". Royal Society of Chemistry.
